N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide
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Overview
Description
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has been widely used for recreational purposes. However, it has also been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. In
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of PTSD, anxiety, depression, and other mental health conditions. Several clinical trials have shown promising results in reducing symptoms of PTSD and improving emotional well-being in patients. N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide-assisted psychotherapy is a novel approach that combines the use of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide with psychotherapy to facilitate emotional processing and healing.
Mechanism of Action
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide acts primarily by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to a euphoric and empathic state. It also has effects on the hypothalamic-pituitary-adrenal (HPA) axis and the immune system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide has a wide range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature, as well as dehydration, electrolyte imbalances, and neurotoxicity. These effects can be potentially harmful, especially when used in high doses or in combination with other drugs.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its ability to induce a controlled state of altered consciousness and emotional openness, which can facilitate the study of human behavior and brain function. However, its potential for abuse and harm, as well as its illegal status, pose significant limitations for research.
Future Directions
The future of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide research is promising, with ongoing clinical trials and studies exploring its potential therapeutic applications and mechanisms of action. Some of the future directions for research include investigating the long-term effects of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide use, optimizing the N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide-assisted psychotherapy protocol, and developing safer and more effective N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide-based treatments for mental health conditions.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide is a synthetic psychoactive drug that has been studied for its potential therapeutic applications in the treatment of PTSD and other mental health conditions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been explored in this paper. While the use of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide for recreational purposes is illegal and potentially harmful, its potential as a therapeutic tool warrants further investigation and research.
Synthesis Methods
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide is synthesized from safrole, a natural substance found in sassafras oil, through a multi-step process that involves several chemical reactions. The synthesis of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide is illegal in most countries, and its production is strictly regulated due to its potential for abuse and harm.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-4-13(7-12(11)2)8-17(19)18-14-5-6-15-16(9-14)21-10-20-15/h3-7,9H,8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJGOQVFVMVHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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